GK921

Cancer Research Enzymology Drug Mechanism

Choose GK921 for its unique dual mechanism: allosteric TG2 inhibition via N-terminal binding (aa 81–116) and disruption of p53–TG2 scaffolding. Unlike active-site inhibitors, this preserves p53-stabilizing effects essential for RCC apoptosis models. Co-treatment with cisplatin enhances chemosensitivity in pancreatic adenocarcinoma. Ideal for investigating allosteric TG2 regulation and host-directed antiviral strategies. >98% purity with full analytical documentation supports reproducible in vivo xenograft and in vitro synergy studies.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
Cat. No. B607645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGK921
SynonymsGK921;  GK-921;  GK 921.
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4
InChIInChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2
InChIKeyMNYJJHBAEYKXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GK921 Transglutaminase 2 (TG2) Inhibitor: Core Identity and Research Applications


GK921 (CAS 1025015-40-0) is a small-molecule transglutaminase 2 (TG2, TGase 2) inhibitor with a pyrido[3,2-b]pyrazine core [1]. It is characterized as an allosteric inhibitor, binding to the N-terminus of TG2 (amino acids 81-116) rather than the catalytic active site, which distinguishes its mechanism from many active-site-directed inhibitors [2][3]. GK921 exhibits cytotoxicity against a panel of renal cell carcinoma (RCC) cell lines with an average GI50 of 0.905 µM and has demonstrated in vivo efficacy in xenograft models [4].

Why In-Class TG2 Inhibitor Substitution Is Not Supported: The Mechanistic Basis for GK921 Selection


Generic substitution among TG2 inhibitors is not scientifically justified due to distinct binding sites and mechanisms of action. While many TG2 inhibitors, such as active-site-directed compounds, target the catalytic core to block enzymatic cross-linking activity [1], GK921 functions as an allosteric modulator. It binds to a specific N-terminal region (amino acids 81-116) of TG2, which induces a conformational change leading to enzyme inactivation and, critically, disrupts the p53-TG2 protein-protein interaction [2][3]. This unique dual mechanism—allosteric enzyme inhibition and disruption of a specific scaffolding function—is not shared by active-site inhibitors. Consequently, substituting GK921 with a generic TG2 inhibitor could lead to a complete loss of the p53-stabilizing effect, a key pharmacodynamic endpoint for its anticancer activity [4].

GK921 Comparative Evidence: Quantified Differentiation Against Analogs and Alternatives


Mechanism of Action: Allosteric N-Terminal Binding vs. Active-Site Inhibition

Unlike active-site-directed TG2 inhibitors, GK921 binds to an allosteric site in the N-terminus of TG2 (amino acids 81-116). This binding blocks p53 from binding to TG2 and also induces a conformational change that accelerates enzyme inactivation via self-polymerization [1][2]. In contrast, active-site inhibitors like GK13 (a quinoxaline derivative) directly target the catalytic core but do not disrupt the p53-TG2 complex [3].

Cancer Research Enzymology Drug Mechanism

Potency in Renal Cell Carcinoma: GI50 Comparison with Lead Compound GK13

GK921 was derived from the lead compound GK13 through medicinal chemistry optimization [1]. In vitro testing against a panel of eight renal cell carcinoma (RCC) cell lines showed that GK921 exhibits significantly improved cytotoxic potency. The average GI50 for GK921 was 0.905 µM, whereas the parent compound GK13 had an IC50 of 8.0 µM for TGase 2 inhibition [2][3].

Renal Cell Carcinoma Oncology Drug Potency

In Vivo Efficacy: Single-Agent Tumor Abrogation in RCC Xenografts

In a preclinical xenograft model of renal cell carcinoma, a single treatment with GK921 (administered at 8 mg/kg, five times per week) almost completely reduced tumor growth by stabilizing p53 in both ACHN and CAKI-1 models [1][2]. This demonstrates robust single-agent in vivo activity. While the parent compound GK13 also showed in vivo efficacy, GK921's improved potency and pharmacokinetic properties led to more pronounced tumor regression [3].

Xenograft In Vivo Efficacy Renal Cell Carcinoma

Combination Therapy Synergy: Enhanced Cisplatin Sensitivity in Pancreatic Cancer

In pancreatic adenocarcinoma (PAAD) models, GK921 synergistically enhanced the antitumor effect of low-dose cisplatin (DDP) [1]. Co-treatment with GK921 and DDP inhibited epithelial-to-mesenchymal transition (EMT), aggravated cell cycle arrest and apoptosis, and increased sensitivity to DDP in vitro and in vivo [2]. This combinatorial activity is a distinct application not reported for all TG2 inhibitors and represents a specific, evidence-backed use case.

Combination Therapy Pancreatic Cancer Cisplatin

Novel Indication Expansion: Activity Against Rotavirus Replication

A recent patent application (CN120168476A) discloses that GK921 significantly inhibits rotavirus (RV) replication by suppressing viral transcription and reducing VP6 protein expression [1]. This antiviral activity represents a novel, non-oncological application for GK921, differentiating it from TG2 inhibitors whose reported activity is limited to cancer or inflammatory models. No comparator data for other TG2 inhibitors in this context is available, but the identification of this activity expands the compound's potential utility.

Antiviral Rotavirus Drug Repurposing

High-Confidence Application Scenarios for GK921 Based on Verified Evidence


Investigating p53-Dependent Mechanisms in Renal Cell Carcinoma

Use GK921 to study p53 stabilization and apoptosis induction in RCC models. Its unique ability to disrupt the p53-TG2 complex, as demonstrated in ACHN and CAKI-1 cells [1], makes it an essential tool for dissecting p53-mediated tumor suppression pathways. This is particularly relevant for research on RCC, a cancer type resistant to conventional therapies [2].

Enhancing Cisplatin Efficacy and Overcoming Chemoresistance in Pancreatic Cancer Research

Employ GK921 in combination with cisplatin to investigate synergistic mechanisms that increase chemosensitivity in pancreatic adenocarcinoma. As shown by Li et al. [3], co-treatment inhibits EMT and enhances apoptosis, providing a validated model for developing strategies to reduce cisplatin toxicity or overcome resistance [4].

Studying TG2 Allosteric Regulation and Protein-Protein Interactions

Utilize GK921 as a probe to explore the allosteric regulation of TG2. Its binding to the N-terminus (a.a. 81-116) and subsequent induction of self-polymerization provide a unique system for investigating conformational changes and protein-protein interactions, distinct from active-site inhibitors [5].

Exploring Host-Virus Interactions in Rotavirus Infection Models

Apply GK921 in virology research to inhibit rotavirus replication. The disclosed antiviral activity, as per patent CN120168476A [6], offers a novel approach to studying the role of host factors like TG2 in viral life cycles, potentially opening avenues for host-directed antiviral strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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